molecular formula C16H15ClINO B8483032 2-(4-Chlorophenyl)-2-(4-iodophenyl)morpholine CAS No. 857532-02-6

2-(4-Chlorophenyl)-2-(4-iodophenyl)morpholine

Cat. No.: B8483032
CAS No.: 857532-02-6
M. Wt: 399.65 g/mol
InChI Key: XMRGJITVFDERNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(4-iodophenyl)morpholine is a useful research compound. Its molecular formula is C16H15ClINO and its molecular weight is 399.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

857532-02-6

Molecular Formula

C16H15ClINO

Molecular Weight

399.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-iodophenyl)morpholine

InChI

InChI=1S/C16H15ClINO/c17-14-5-1-12(2-6-14)16(11-19-9-10-20-16)13-3-7-15(18)8-4-13/h1-8,19H,9-11H2

InChI Key

XMRGJITVFDERNT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4-chloro-phenyl)-2-(2-hydroxy-ethylamino)-1-(4-iodo-phenyl)-ethanol (701 mg, 1.68 mmol) in DCM (10 mL) was treated with concentrated H2SO4 (0.1 mL, 1.9 mmol). After 20 hours, another portion of H2SO4 (1.0 mL, 19 mmol) was added and the mixture stirred for a further 2 hours. The mixture was diluted with ethyl acetate and washed with saturated potassium carbonate and brine then dried (MgSO4), filtered and concentrated. The residue was purified by column chromatography (SiO2), eluting with 0.5% triethylamine in ethyl acetate to afford the title compound (290 mg, 43%); LCMS (PS-A2) Rt 2.40 min [M+H]+ 400.
Name
1-(4-chloro-phenyl)-2-(2-hydroxy-ethylamino)-1-(4-iodo-phenyl)-ethanol
Quantity
701 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

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Name
OCCNCC(O)(c1ccc(Cl)cc1)c1ccc(I)cc1
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reactant
Reaction Step One
Name
Quantity
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reactant
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reactant
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